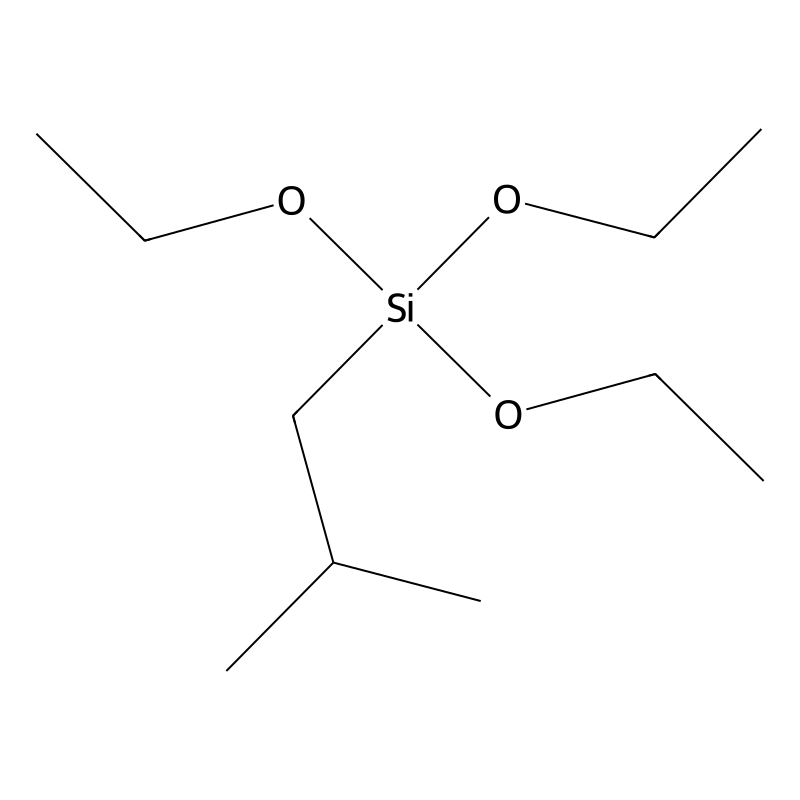Isobutyltriethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface modification of inorganic materials
IBTEO reacts with hydroxyl groups present on the surface of various inorganic materials such as glass, silica, and cement []. This reaction creates a covalent bond between the silane molecule and the substrate, forming a self-assembled monolayer (SAM) []. This SAM alters the surface properties of the material, influencing factors like wettability, adhesion, and chemical resistance [].
Hydrophobic coatings for various applications
Due to its hydrophobicity-inducing properties, IBTEO is used in research to develop water-repellent coatings for various purposes. These include:
- Corrosion protection: IBTEO coatings on metals can improve their corrosion resistance by creating a barrier against water and corrosive agents [].
- Self-cleaning surfaces: IBTEO-based coatings can make surfaces self-cleaning by repelling dirt and water, thereby minimizing the accumulation of contaminants [].
- Microfluidic devices: IBTEO coatings can be used to modify the surface properties of microfluidic channels, influencing fluid flow and preventing unwanted interactions with the channel walls [].
Research in composite materials
IBTEO is being explored in research for its potential to improve the mechanical properties and interfacial adhesion in composite materials. By modifying the surface of fillers or fibers used in composites, IBTEO can enhance their compatibility with the polymer matrix, leading to improved strength and durability [].
Isobutyltriethoxysilane is an organosilicon compound with the molecular formula and a molar mass of 220.38 g/mol. It appears as a colorless to almost colorless liquid and is known for its low water solubility and moderate volatility, with a boiling point of approximately 165 °C. The compound is primarily used as a silane coupling agent in various applications, including construction materials and surface treatments. Its chemical structure includes three ethoxy groups attached to a silicon atom, along with an isobutyl group, which contributes to its unique properties and reactivity .
- Flammability: IBTES is flammable and can ignite with heat or open flames [].
- Toxicity: Data on the specific toxicity of IBTES is limited. However, like many organosilicon compounds, it can cause irritation to skin, eyes, and respiratory system upon contact or inhalation.
- Reactivity: Reacts with water to liberate ethanol, a flammable liquid [].
Safety Precautions:
Isobutyltriethoxysilane undergoes hydrolysis in the presence of moisture, leading to the formation of silanol groups. This reaction can be represented as follows:
The hydrolyzed product can further condense to form siloxane linkages, which are crucial for creating durable coatings and adhesives. Additionally, it can react with various organic substrates, enhancing adhesion and compatibility in composite materials .
Isobutyltriethoxysilane can be synthesized through several methods:
- Direct Reaction: The direct reaction of isobutyl chloride with triethoxysilane in the presence of a base can yield isobutyltriethoxysilane.
- Hydrolysis: Starting from isobutyltrichlorosilane, hydrolysis followed by ethanol treatment produces the desired triethoxysilane.
- Transesterification: This method involves the reaction of isobutanol with triethoxysilanol under acidic conditions.
These methods allow for the production of high-purity isobutyltriethoxysilane suitable for industrial applications .
Isobutyltriethoxysilane has diverse applications across various industries:
- Construction: Used as a silane coupling agent in mortars and concrete to enhance mechanical properties and durability .
- Coatings: Employed in surface treatments to improve adhesion and resistance to moisture.
- Adhesives: Acts as a modifier to improve bonding strength between organic materials and inorganic substrates.
- Textiles: Utilized in fabric treatments for water repellency and stain resistance.
These applications leverage its ability to form strong chemical bonds with both organic and inorganic materials .
Several compounds share structural similarities with isobutyltriethoxysilane. Here are some notable examples:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Isobutyltrimethoxysilane | C10H24O3Si | Similar structure but with methoxy groups; used in coatings. |
| Triethoxyvinylsilane | C8H18O3Si | Contains vinyl group; used for polymer modification. |
| Trimethylsiloxy-terminated silanes | Varies | Used in silicone formulations; offers different reactivity profiles. |
Isobutyltriethoxysilane stands out due to its specific combination of ethoxy groups and an isobutyl moiety, which enhances its compatibility with various substrates while providing unique mechanical properties .
Physical Description
UNII
GHS Hazard Statements
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Construction
Silane, triethoxy(2-methylpropyl)-: ACTIVE








